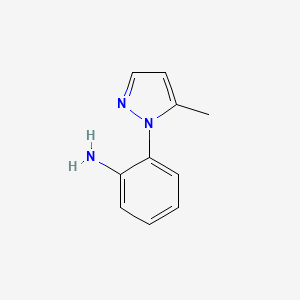

2-(5-methyl-1H-pyrazol-1-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methylpyrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-6-7-12-13(8)10-5-3-2-4-9(10)11/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRMLSAXKQTTFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 5 Methyl 1h Pyrazol 1 Yl Aniline

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 2-(5-methyl-1H-pyrazol-1-yl)aniline identifies two primary disconnection points. The most common strategy involves the disconnection of the C-N bond between the aniline (B41778) nitrogen and the pyrazole (B372694) ring. This leads to two key synthons: a substituted aniline precursor and a pyrazole derivative. A second approach involves the disconnection of the bonds within the pyrazole ring itself, suggesting a construction of the heterocycle on a pre-functionalized aniline scaffold.

Direct and Indirect Synthetic Routes to this compound

The synthesis of this target molecule can be achieved through several direct and indirect routes, each with its own set of advantages and limitations.

Cyclization Reactions for Pyrazole Ring Formation

A prominent method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. jk-sci.com This reaction proceeds under acidic conditions, where the dicarbonyl is activated for nucleophilic attack by the hydrazine. jk-sci.com The initial attack forms an imine, followed by a second intramolecular imine formation to yield a diamine intermediate. jk-sci.com Subsequent dehydration leads to the aromatic pyrazole ring. jk-sci.com The regioselectivity of the final product can be influenced by the substitution pattern of the 1,3-dicarbonyl compound. researchgate.netcdnsciencepub.com

Another approach involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazine salts. pharmaguideline.com A specific green chemistry approach for a related compound, 2-(1H-pyrazol-5-yl)aniline, utilizes the microwave-assisted reaction of amino cinnamaldehyde (B126680) with hydrazine hydrate (B1144303) in the presence of a nano-ZnO catalyst. researchgate.net This method highlights the potential for more environmentally benign synthetic pathways. researchgate.net

Table 1: Overview of Cyclization Reactions for Pyrazole Synthesis

| Reaction Name | Reactants | Reagents & Conditions | Product |

| Knorr Pyrazole Synthesis | Hydrazine, 1,3-Dicarbonyl Compound | Catalytic Acid | Pyrazole jk-sci.com |

| From α,β-Unsaturated Carbonyls | Hydrazine Salt, α,β-Unsaturated Aldehyde/Ketone | - | Substituted Pyrazole pharmaguideline.com |

| Microwave-Assisted Synthesis | Amino Cinnamaldehyde, Hydrazine Hydrate | Nano-ZnO, Microwave Irradiation | 2-(1H-pyrazol-5-yl)aniline researchgate.net |

Aniline Functionalization and Coupling Strategies (e.g., C-N, C-C bond formation)

The formation of the C-N bond between the aniline and pyrazole moieties is a critical step in many synthetic routes. While direct N-arylation of pyrazole with a substituted aniline is a plausible strategy, other methods often involve building the pyrazole ring onto a pre-existing aniline derivative. For instance, a common strategy for the synthesis of N-aryl-pyrazoles involves the condensation of o-substituted carbonyl compounds with hydrazine derivatives. nih.gov

Transition-metal-catalyzed reactions are also employed. For example, copper-catalyzed tandem reactions have been developed for the synthesis of related pyrazolo[5,1-a]isoquinolines, demonstrating the utility of copper in forming C-N bonds in pyrazole-containing systems. nih.gov

Multi-Component Reactions for Integrated Synthesis

Multi-component reactions (MCRs) offer an efficient approach to synthesize complex molecules like this compound in a single step from three or more starting materials. mdpi.compreprints.orgnih.gov These reactions are atom-economical and can rapidly generate molecular diversity. For example, a pseudo-four-component reaction has been reported for the synthesis of 5-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-substituted 5H-chromeno[2,3-b]pyridines, showcasing the power of MCRs in constructing complex heterocyclic systems containing a pyrazole core. researchgate.net

Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.

Proposed Reaction Mechanisms (e.g., Nucleophilic Substitution, Cycloaddition)

The formation of the pyrazole ring from hydrazines and 1,3-dicarbonyl compounds is believed to proceed through a series of nucleophilic additions and dehydrations. researchgate.netcdnsciencepub.com The initial step is the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the dicarbonyl compound. jk-sci.com This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. jk-sci.comresearchgate.netcdnsciencepub.com Theoretical calculations, such as those at the PM3 level, have been used to rationalize the observed regioselectivity, suggesting that the dehydration of dihydroxypyrazolidine intermediates is the kinetically controlled step that determines the final isomer. researchgate.netcdnsciencepub.com

In some cases, the reaction can be viewed as a formal [3+2] cycloaddition, where a three-atom component (containing the two nitrogen atoms of hydrazine) reacts with a two-atom component (derived from the dicarbonyl). mdpi.com Other cycloaddition strategies include the reaction of diazo compounds with alkynes. mdpi.com

Role of Catalysis in Synthetic Transformations (e.g., Copper-Catalyzed N-Arylation, Nickel-Catalyzed Additions)

Copper-Catalyzed N-Arylation:

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Goldberg reaction, stands as a cornerstone for the synthesis of N-aryl heterocycles, including pyrazole derivatives. rsc.orgnih.gov These reactions typically involve the coupling of an aryl halide with an N-H containing heterocycle. In the context of this compound synthesis, this would involve the reaction of 5-methylpyrazole with a suitable 2-haloaniline derivative.

Early iterations of these reactions required harsh conditions, such as high temperatures. However, significant advancements have been made by employing various ligands to enhance the efficiency and mildness of the copper catalyst system. nih.govacs.org Diamine ligands, in particular, have been shown to be effective in promoting the coupling of aryl halides with N-H heterocycles, including indoles and amides, under relatively mild conditions and with low catalyst loadings. nih.govacs.org For instance, CuO/AB has been demonstrated as an efficient catalyst for the N-arylation of a variety of nitrogen-containing heterocycles with aryl halides, achieving excellent yields. mdpi.com The N-arylation of 1H-pyrazole with iodobenzene, for example, can result in a 96% conversion to 1-phenyl-1H-pyrazole. mdpi.com

The general mechanism for copper-catalyzed N-arylation is believed to involve the formation of a copper(I) amide or pyrazolate intermediate, followed by oxidative addition of the aryl halide to the copper center. Reductive elimination from the resulting copper(III) intermediate then furnishes the N-arylated product and regenerates the active copper(I) catalyst.

Nickel-Catalyzed Additions:

Nickel catalysis has emerged as a powerful alternative and complementary approach to copper for C-N bond formation. Nickel catalysts are particularly noted for their ability to activate and functionalize C-H bonds. An efficient nickel-catalyzed C-H trifluoromethylation for synthesizing trifluoromethylated free anilines has been developed, showcasing good functional group tolerance and regioselectivity under mild conditions. researchgate.net While not a direct synthesis of the target molecule, this highlights the potential of nickel catalysis in modifying the aniline ring.

Furthermore, nickel-catalyzed methodologies have been developed for the C-H alkylation of aniline derivatives with both primary and secondary alkyl halides using a vicinal diamine ligand. researchgate.net This approach provides a direct way to introduce alkyl groups to the aniline ring, which could be a key step in a synthetic route toward derivatives of this compound.

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pyrazole derivatives. The focus is on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Solvent-Free and Aqueous Medium Reactions

The use of environmentally benign solvents, or the elimination of solvents altogether, is a key aspect of green chemistry.

Solvent-Free Synthesis: Research has demonstrated the feasibility of synthesizing pyrazole derivatives under solvent-free conditions. researchgate.net For example, novel (E)-1-aryl-2-(3,5-dimethyl-4-(aryldiazenyl)-1H-pyrazol-1-yl)ethanones have been synthesized through a solvent-free approach, highlighting the potential for greener methods in pyrazole chemistry. researchgate.net Additionally, the synthesis of propargylamines, which can be precursors to heterocyclic compounds, has been achieved through solvent-free A3 and KA2 coupling reactions. rsc.org The use of magnetic nickel-zinc (B8489154) ferrite (B1171679) nanocatalysts has also enabled the solvent-free synthesis of 1,2-dihydro-1-arylnaphtho[1,2-e] researchgate.netresearchgate.netoxazine-3-ones. rsc.org

Aqueous Medium Reactions: Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. The synthesis of pyrazoles in an aqueous medium has been successfully demonstrated. researchgate.netnih.gov For instance, an environmentally benign, room-temperature aqueous synthesis of pyrazoles has been achieved through the condensation of hydrazines with 1,3-diketones using Amberlyst-70 as a recyclable catalyst. researchgate.net Another example is the regioselective synthesis of pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines in water without the need for any catalysts or additives. nih.gov Microwave-assisted synthesis of 2-(1H-pyrazol-5-yl)aniline has also been reported using ethanol (B145695) as a green solvent. researchgate.netresearchgate.net

Catalyst Reusability and Environmental Considerations

The ability to recover and reuse a catalyst is a significant advantage in terms of both cost and environmental impact. Heterogeneous catalysts are particularly attractive in this regard as they can be easily separated from the reaction mixture.

Several studies have highlighted the development of reusable catalysts for pyrazole synthesis. researchgate.netnih.gov For example, a CuO/La2O3 nanocomposite has been used as a highly efficient and reusable heterogeneous catalyst for the synthesis of pyrano[2,3-c]pyrazole derivatives, with the catalyst being reusable for up to four reaction runs. researchgate.net Similarly, a zirconium magnetic nanocomposite has shown high catalytic properties and can be used as a magnetic nanocatalyst for the synthesis of pyrazole derivatives, allowing for easy recovery. researchgate.net Amberlyst-70, a resinous and non-toxic catalyst, has also been shown to be recyclable in the aqueous synthesis of pyrazoles. researchgate.net The use of a magnetic nanocatalyst, Ni0.5Zn0.5Fe2O4, for solvent-free synthesis also allows for easy magnetic recovery and has been shown to be recyclable for three cycles without significant loss of activity. rsc.org

Derivatization Strategies for Structural Modification

The ability to modify the core structure of this compound is crucial for tuning its properties for specific applications. Derivatization can be targeted at either the pyrazole ring or the aniline moiety.

Modifications at the Pyrazole Ring

The pyrazole ring offers several positions for functionalization, allowing for the introduction of a wide range of substituents.

Substitution at the N1-position: While the N1-position is occupied by the aniline group in the target molecule, related pyrazole syntheses show extensive possibilities for introducing various aryl and alkyl groups at this position. mdpi.comnih.gov

Substitution at the C3, C4, and C5 positions: The C3 and C5 positions of the pyrazole ring are commonly substituted through the condensation of appropriately substituted 1,3-dicarbonyl compounds with hydrazines. wikipedia.org The C4 position can also be functionalized. For example, Vilsmeier-Haack type reactions can introduce a formyl group at the C4 position of a pyrazolone (B3327878) precursor, which can then be further elaborated. mdpi.com Trifluoromethyl groups have been introduced at the C3 position via a silver-catalyzed reaction of trifluoromethylated ynones with hydrazines. mdpi.com

A summary of potential modifications at the pyrazole ring is presented in the table below.

| Position on Pyrazole Ring | Type of Modification | Example of Functional Group |

| C3 | Alkylation/Arylation | Methyl, Phenyl |

| C4 | Halogenation | Chloro |

| C4 | Formylation | -CHO |

| C5 | Alkylation | Methyl |

Functionalization of the Aniline Moiety

The aniline part of the molecule also provides opportunities for structural modification, both at the amino group and on the aromatic ring.

N-Functionalization of the Amino Group: The amino group can be acylated or alkylated to introduce new functional groups.

Ring Functionalization: The aromatic ring of the aniline moiety can be functionalized through electrophilic aromatic substitution reactions. For example, halogenation (e.g., bromination) can be achieved to introduce halogen atoms onto the ring. sigmaaldrich.com Nitration is another common modification, though direct nitration of anilines can be complex and may require protection of the amino group. researchgate.net C-H activation strategies using transition metal catalysts, such as palladium or ruthenium, can also be employed for the regioselective introduction of aryl or other functional groups at the ortho position to the amino group. researchgate.net

A summary of potential modifications on the aniline moiety is presented in the table below.

| Position on Aniline Moiety | Type of Modification | Example of Functional Group |

| Amino Group | Acylation | Acetyl |

| Aromatic Ring | Halogenation | Bromo |

| Aromatic Ring | C-H Arylation | Phenyl |

| Aromatic Ring | Nitration | Nitro |

Linker Chemistry and Scaffold Expansion of this compound

The chemical scaffold of this compound serves as a valuable building block in medicinal chemistry and materials science. Its bifunctional nature, possessing a reactive aniline moiety and a versatile pyrazole ring, allows for extensive derivatization through linker chemistry and scaffold expansion. These modifications are crucial for developing new compounds with tailored biological activities and material properties.

Linker Chemistry: Functionalization of the Anilino Group

The formation of an amide bond is a widely used method for introducing a linker to the aniline nitrogen. This can be achieved by reacting this compound with a carboxylic acid or its activated derivative. For instance, the synthesis of 2-(5-methyl-1H-pyrazol-1-yl) acetamide (B32628) derivatives has been reported as a strategy to develop novel therapeutic agents. researchgate.net These reactions typically employ coupling agents to facilitate the amide bond formation. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Reaction |

| This compound | Carboxylic Acid | Amide | Amide Coupling |

| This compound | Acyl Halide | Amide | Acylation |

The reaction of the aniline group with isocyanates or isothiocyanates provides a straightforward route to urea (B33335) and thiourea (B124793) derivatives. These moieties can act as rigid linkers and are often explored for their potential to form specific hydrogen bond interactions with biological targets. The synthesis of pyrazolyl-ureas has been investigated in the development of kinase inhibitors. nih.gov

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Isocyanate | Urea |

| This compound | Isothiocyanate | Thiourea |

Scaffold Expansion: Annulation and Cyclization Reactions

Scaffold expansion involves the construction of new rings fused to the initial this compound core. This approach leads to the generation of more complex, polycyclic systems with distinct three-dimensional shapes and functionalities. A common strategy for scaffold expansion from this starting material is the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]quinazolines and pyrazolo[1,5-a]pyrimidines. researchgate.netrsc.orgsemanticscholar.orgnih.govnih.govresearchgate.netresearchgate.netnih.gov These reactions typically involve the participation of both the aniline nitrogen and a carbon atom of the pyrazole ring or the aniline ring in a cyclization reaction.

The reaction of 2-(pyrazol-1-yl)aniline derivatives with appropriate reagents can lead to the formation of the pyrazolo[1,5-a]quinazoline scaffold. This tricyclic system is of significant interest in medicinal chemistry. The synthesis can proceed through the cyclocondensation of the aminophenylpyrazole with various carbon-containing electrophiles. researchgate.netsemanticscholar.org

| Starting Material | Reagent(s) | Product Scaffold |

| 2-(Pyrazol-1-yl)aniline derivative | Enaminones, Aldehydes | Pyrazolo[1,5-a]quinazoline |

Similarly, the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold can be constructed from aminopyrazole precursors. These compounds are recognized as privileged structures in drug discovery, particularly as kinase inhibitors. rsc.orgnih.govtandfonline.comnih.gov The synthesis often involves the condensation of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. For this compound, this would involve a reaction that engages the aniline nitrogen and the N2 or C5 position of the pyrazole ring in the cyclization.

| Starting Material | Reagent(s) | Product Scaffold |

| Aminopyrazole derivative | 1,3-Dicarbonyl compounds, Enones | Pyrazolo[1,5-a]pyrimidine |

Advanced Structural Elucidation and Solid State Chemistry of 2 5 Methyl 1h Pyrazol 1 Yl Aniline and Its Derivatives

Spectroscopic Methodologies for Structural Characterization

A definitive structural analysis of 2-(5-methyl-1H-pyrazol-1-yl)aniline would rely on a combination of spectroscopic methods. However, specific experimental data from peer-reviewed sources for this particular compound are not available. The following sections describe the standard application of these techniques for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced Techniques (e.g., 2D NMR, HSQC, HMBC for conformational analysis)

Advanced NMR techniques are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for elucidating the molecule's conformation.

1D NMR (¹H and ¹³C): ¹H NMR would provide information on the number of different types of protons and their neighboring environments. Key signals would include those for the methyl group, the protons on the pyrazole (B372694) and aniline (B41778) rings, and the amine (NH₂) protons. ¹³C NMR would identify all unique carbon atoms.

2D NMR:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a clear map of C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. For this compound, HMBC would be critical for establishing the connectivity between the aniline and pyrazole rings and confirming the position of the methyl group. It would also help in analyzing the rotational conformation around the C-N bond linking the two rings.

A hypothetical data table for the key NMR correlations is presented below to illustrate the expected results.

Table 1: Expected NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) (Expected) | ¹³C Chemical Shift (ppm) (Expected) | Key HMBC Correlations (Expected) |

|---|---|---|---|

| Methyl (CH₃) | ~2.3 | ~15 | C5 (pyrazole), H4 (pyrazole) |

| Pyrazole H3 | ~7.5 | ~140 | C5, C4 |

| Pyrazole H4 | ~6.2 | ~107 | C3, C5, Methyl C |

| Aniline NH₂ | Broad, ~4.0-5.0 | N/A | C2' (aniline), C1' (aniline) |

| Aniline H3' | ~7.2 | ~118 | C1', C5' |

| Aniline H4' | ~6.8 | ~122 | C2', C6' |

| Aniline H5' | ~7.1 | ~129 | C1', C3' |

Note: This table is illustrative and not based on reported experimental data.

Infrared (IR) and Raman Spectroscopy: Vibrational Analysis and Functional Group Confirmation

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR Spectroscopy: Would confirm the presence of the N-H bonds of the aniline's primary amine through characteristic stretching vibrations, typically in the 3300-3500 cm⁻¹ region. C-H stretches of the aromatic rings and the methyl group would appear around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and pyrazole rings would be found in the 1400-1650 cm⁻¹ fingerprint region.

Raman Spectroscopy: Being particularly sensitive to non-polar bonds, Raman spectroscopy would provide clear signals for the C=C bonds of the phenyl ring and the pyrazole ring structure.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| N-H (Amine) | 3300 - 3500 | Weak | Symmetric & Asymmetric Stretching |

| C-H (Aromatic) | 3000 - 3100 | Strong | Stretching |

| C-H (Methyl) | 2850 - 2970 | Moderate | Stretching |

Note: This table is illustrative and not based on reported experimental data.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. For this compound (C₁₀H₁₁N₃), the expected exact mass would be calculated and compared to the experimental value. A close match (typically within 5 ppm) would unequivocally confirm the molecular formula. The expected monoisotopic mass is 173.0953.

Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum would offer further structural information. Expected fragmentation would involve the cleavage of the bond between the two rings or the loss of the methyl group.

X-ray Crystallography: Insights into Molecular and Supramolecular Architecture

X-ray crystallography on a single crystal of the compound would provide the most definitive three-dimensional structural information.

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformation

This technique would precisely determine:

Bond Lengths and Angles: Providing experimental confirmation of the atomic connectivity.

Conformation: The dihedral angle between the plane of the aniline ring and the pyrazole ring would be determined, revealing the molecule's preferred orientation in the solid state.

Intermolecular Interactions: It would reveal how the molecules pack in the crystal lattice, identifying hydrogen bonds (e.g., involving the amine N-H groups) and other non-covalent interactions that define the supramolecular structure.

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a compound to exist in more than one crystal form. Different polymorphs can have different physical properties.

Polymorphism Studies: A systematic screening of various crystallization conditions (e.g., different solvents, temperatures) could reveal if this compound exhibits polymorphism.

Crystal Engineering: This field involves the design of crystal structures with desired properties. For this molecule, crystal engineering studies could explore the formation of co-crystals with other molecules to modify its physical properties through controlled intermolecular interactions.

Without experimental crystallographic data, any discussion of bond lengths, angles, or packing remains speculative.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Hydrogen Bonding Networks and Intermolecular Interactions in the Solid State

A notable example is the derivative 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, which has been shown to exhibit polymorphism, with at least two distinct crystalline forms identified. researchgate.netmdpi.com In both polymorphs, the primary intermolecular interaction is the hydrogen bond formed between the amine (N-H) group of the aniline moiety and a nitrogen atom of the pyrazole ring (N-H···N) of an adjacent molecule. researchgate.netmdpi.com These interactions are fundamental in the formation of extended supramolecular structures.

In one polymorph, these N-H···N hydrogen bonds lead to the formation of molecular dimers. These dimers then serve as building blocks, extending into a one-dimensional chain. researchgate.net In the second polymorph, the N-H···N interactions directly form one-dimensional chains without the intermediate dimer formation. researchgate.netmdpi.com This difference in hydrogen bonding results in distinct long-range packing patterns. researchgate.net

The flexibility of the molecular structure, particularly the rotational orientation of the pyrazolyl groups, plays a crucial role in determining which polymorphic form is adopted. mdpi.com In another related compound, N,N-bis-(3-carbomethoxy-5-methyl-pyrazol-1-ylmethyl)aniline, the molecule adopts a transoidal conformation in the solid state, which highlights the conformational flexibility of such derivatives. nih.gov

The table below summarizes key hydrogen bonding parameters observed in a derivative of the title compound.

| Interaction | Donor-H Distance (Å) | H···Acceptor Distance (Å) | Donor···Acceptor Distance (Å) | Angle (°) |

| N-H···N | - | - | - | - |

No specific bond length and angle data was available in the provided search results for the N-H···N interaction in the specified derivatives.

Advanced Diffraction Techniques (e.g., Powder X-ray Diffraction for Phase Identification)

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional atomic arrangement and intermolecular interactions within a crystalline solid. This technique was instrumental in identifying the two polymorphic forms of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, revealing the subtle differences in their crystal packing and hydrogen bonding networks. mdpi.com

While single-crystal X-ray diffraction provides unparalleled detail, obtaining suitable single crystals can be challenging. In such cases, and for the routine analysis of bulk crystalline materials, Powder X-ray Diffraction (PXRD) is an indispensable tool. PXRD is a powerful, non-destructive technique used for the identification of crystalline phases. tdcommons.org Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint" for that specific phase.

In the context of this compound and its derivatives, PXRD is crucial for:

Phase Identification: Confirming the identity of a synthesized bulk powder by comparing its PXRD pattern to a reference pattern from a known crystal structure or a database.

Polymorph Screening: Distinguishing between different polymorphic forms of a compound, as each polymorph will exhibit a distinct PXRD pattern. This is critical as different polymorphs can have different physical properties.

Purity Assessment: Detecting the presence of crystalline impurities in a sample.

Monitoring Solid-State Transformations: Observing changes in the crystalline phase due to factors such as temperature, pressure, or humidity.

The table below presents simulated powder X-ray diffraction data for a zeolite, illustrating the type of information obtained from a PXRD experiment. Each peak is characterized by its position (2θ), d-spacing, and relative intensity.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| Data for a representative crystalline material would be presented here. | Data for a representative crystalline material would be presented here. | Data for a representative crystalline material would be presented here. |

Specific powder X-ray diffraction data for this compound or its direct derivatives were not available in the search results. The table is a placeholder to illustrate the format of such data.

The combination of single-crystal X-ray diffraction for detailed structural elucidation and powder X-ray diffraction for bulk phase analysis provides a comprehensive understanding of the solid-state chemistry of this compound and its derivatives. These techniques are essential for controlling and characterizing the solid form of these compounds, which is a critical aspect of their development for various applications.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting molecular parameters like relative energies, bond distances, bond angles, and dipole moments. nih.gov These calculations provide a deep understanding of the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic properties of pyrazole (B372694) derivatives. eurasianjournals.com This method is widely applied for geometry optimization to determine the most stable conformation of the molecule. For instance, DFT calculations at the B3LYP/6–311G(d,p) level have been used to optimize the structure of related pyrazole compounds, which are then compared with experimental data from X-ray crystallography. nih.gov

DFT is also employed to calculate vibrational frequencies. These theoretical frequencies can be compared with experimental data from Infrared (IR) spectroscopy to confirm structural assignments. For example, in a study of a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, DFT calculations helped assign the N-H bond stretches observed in the experimental IR spectrum. mdpi.com Such calculations are often performed using various basis sets, such as 6-311G(d,p) and 6-311++G(2d,2p), to ensure accuracy. malayajournal.org

Table 1: Example of DFT Calculation Parameters for Pyrazole Derivatives

| Parameter | Method/Basis Set | Application | Reference |

|---|---|---|---|

| Geometry Optimization | DFT/B3LYP/6–311G(d,p) | Determine stable molecular structure | nih.gov |

| Vibrational Frequencies | DFT/MN15L/def2-TZVP | Confirm IR spectral assignments | mdpi.com |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govlibretexts.org A smaller gap suggests higher reactivity.

For a related acetamide (B32628) derivative, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the HOMO-LUMO energy gap was calculated to be 5.0452 eV, with the HOMO and LUMO energies being -5.3130 eV and -0.2678 eV, respectively. nih.gov In another study on pyrazole derivatives, the HOMO-LUMO gap was used to infer molecular stability, with a larger gap indicating greater stability. malayajournal.org

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), which helps in understanding the electron-donating or accepting tendencies of a molecule. malayajournal.org The Fukui functions, f(-) and f(+), are also calculated to identify the most probable sites for electrophilic and nucleophilic attacks, respectively. researchgate.net

Table 2: Frontier Molecular Orbital Data for a Related Pyrazole Derivative

| Parameter | Value (eV) | Significance | Reference |

|---|---|---|---|

| EHOMO | -5.3130 | Energy of the highest occupied molecular orbital | nih.gov |

| ELUMO | -0.2678 | Energy of the lowest unoccupied molecular orbital | nih.gov |

Thermochemical calculations provide valuable data on the thermodynamic properties of pyrazole compounds, such as their enthalpies of formation. researchgate.net These calculations are crucial for understanding the stability and energy content of molecules, particularly for energetic materials. researchgate.netresearchgate.net For example, the standard enthalpies of formation for various alkoxy-NNO-azoxy derivatives of pyrazole have been experimentally measured and used to determine the energetic contributions of different functional groups. researchgate.net

DFT calculations can also be used to study reaction energetics, including the analysis of transition states. mdpi.com By calculating the Gibbs free energy and enthalpy of a reaction, researchers can predict its favorability. For instance, the reaction thermodynamics for the formation of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline were studied, and transition states were calculated to understand the reaction mechanism. mdpi.com Such studies are essential for designing synthetic routes and understanding reaction regioselectivity. mdpi.comkoreascience.kr

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a dynamic perspective on molecular behavior, complementing the static information obtained from quantum chemical calculations. eurasianjournals.com

Molecular Dynamics (MD) simulations are used to explore the conformational space and dynamic behavior of pyrazole derivatives over time. eurasianjournals.com These simulations provide insights into how the molecule moves and changes shape, which is crucial for understanding its interactions with other molecules. For example, MD simulations have been performed on pyrazole-containing imide derivatives to explore their most likely binding modes with biological targets like Hsp90α. researchgate.net Similarly, MD simulations of pyrazole-carboxamides have been used to study their binding stability within the active sites of carbonic anhydrase isoenzymes. nih.gov These studies help in assessing the stability of ligand-protein complexes, a key factor in drug design. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, such as a protein receptor. nih.gov This method is extensively used in drug discovery to screen potential drug candidates and to understand their binding mechanisms at the molecular level. nih.govresearchgate.net

Numerous docking studies have been performed on pyrazole derivatives to evaluate their potential as inhibitors of various enzymes. nih.govresearchgate.net For example, derivatives of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline have been docked into the active site of cyclin-dependent kinase 2 (CDK2) to determine their probable binding models as potential anticancer agents. researchgate.netnih.gov In another study, pyrazole derivatives were docked into the active sites of α-glucosidase and α-amylase to investigate their potential as antidiabetic agents. nih.gov These docking simulations provide information on binding energies and key interactions, such as hydrogen bonds, which are critical for the inhibitory activity of the compounds. nih.govnih.gov

Table 3: Examples of Docking Studies on Pyrazole Derivatives

| Target Enzyme | Pyrazole Derivative Type | Purpose of Study | Reference(s) |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | Anticancer agent screening | researchgate.net, nih.gov |

| α-glucosidase and α-amylase | 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide | Antidiabetic agent investigation | nih.gov |

| Receptor Tyrosine Kinase (VEGFR-2) | 1,3,4-thiadiazole-substituted pyrazoles | Anticancer agent screening | nih.gov, researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to correlate the biological activity of a series of compounds with their physicochemical properties. This method is instrumental in understanding how the chemical structure of a molecule influences its biological activity and is a key component in the rational design of new and more potent therapeutic agents.

While QSAR studies have been conducted on various classes of pyrazole-containing compounds, showcasing their potential in diverse therapeutic areas, publicly available research focusing specifically on the QSAR of 2-(5-methyl-1H-pyrazol-1-yl)aniline and its derivatives is not readily found in the reviewed scientific literature.

General QSAR studies on broader categories of pyrazole derivatives have highlighted the importance of various molecular descriptors in determining their biological activities. These descriptors often include steric, electronic, and hydrophobic parameters. For instance, in studies on different pyrazole analogs, descriptors related to molecular shape, charge distribution, and lipophilicity have been shown to play a crucial role in their activity as enzyme inhibitors or receptor ligands. nih.govnih.gov

For example, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to develop predictive models for aminopyrimidinyl pyrazole analogs as Polo-like kinase 1 (PLK1) inhibitors. nih.govmdpi.comresearchgate.net These models generate contour maps that visualize the regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. nih.govmdpi.com Such studies have demonstrated admissible statistical results, indicating their predictive power for designing new, more potent inhibitors. nih.govmdpi.comresearchgate.net

In the context of other pyrazole derivatives, QSAR models have been developed to predict activities such as anti-inflammatory, analgesic, and antimicrobial effects. ej-chem.orgnih.gov These models help in identifying the key structural features required for a particular biological response, thereby guiding the synthesis of new compounds with improved efficacy. nih.gov

Coordination Chemistry and Metallosupramolecular Assemblies

Ligand Design Principles: Leveraging Pyrazole (B372694) and Aniline (B41778) Donor Sites

The design of ligands is a cornerstone of coordination chemistry, and 2-(5-methyl-1H-pyrazol-1-yl)aniline is a prime example of a ligand engineered for specific functions. Pyrazole and its derivatives are well-established in coordination chemistry, known for their ability to form stable complexes with a wide array of metal ions. researchgate.net The pyrazole ring in the target ligand contains two nitrogen atoms, but typically the sp2-hybridized nitrogen not attached to the aniline ring is the one that coordinates to the metal center.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazole-based ligands is generally straightforward. The typical method involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695). nih.gov The resulting complexes can then be characterized using a variety of analytical techniques to determine their structure and properties.

Transition metals, with their partially filled d-orbitals, readily form coordination compounds with ligands like this compound.

Copper (Cu) Complexes: Copper(II) complexes with related pyrazolyl-aniline ligands have been synthesized and studied. For instance, the reaction of N,N-bis[(3,5-dimethyl-1-pyrazolyl)methyl]aniline (a more complex analogue) with copper(II) bromide results in a well-defined complex. rsc.org Numerous other copper(II) complexes with various pyrazole-based ligands have been reported, often exhibiting square planar or distorted octahedral geometries. nih.govrsc.orgdnu.dp.ua These studies suggest that this compound would readily form stable complexes with copper salts.

Ruthenium (Ru) Complexes: Ruthenium complexes are of significant interest due to their catalytic and photophysical properties. nih.gov Ruthenium(II) and Ruthenium(III) complexes have been prepared with similar pyrazole-containing ligands, such as 2-pyridin-2-yl-1H-benzimidazole. nih.govnih.gov These complexes often exhibit octahedral geometry and can show interesting electrochemical behavior. The synthesis typically involves reacting a ruthenium precursor, like [Ru(DMSO)4Cl2] or a Ru(III) salt, with the ligand. nih.govresearchgate.net

Iron (Fe) and Cobalt (Co) Complexes: Iron and cobalt complexes with pyrazole-based ligands are also well-documented. A cobalt(II) chloride complex with N,N-bis[(3,5-dimethyl-1-pyrazolyl)methyl]aniline has been synthesized, revealing a distorted tetrahedral geometry. rsc.org Iron(II) complexes with ligands like 3,5-dimethyl-1-(2′-pyridyl)-pyrazole have also been reported. nih.gov

While less common than transition metal complexes, compounds of main group elements and lanthanides with pyrazole-based ligands have been prepared.

Main Group Complexes: The coordination chemistry of pyrazole-derived ligands with main group metals like Zn(II), Cd(II), and Hg(II) has been explored, showing a variety of coordination behaviors and leading to the formation of both monomeric and dimeric species. acs.org

Lanthanide Complexes: Lanthanide ions, known for their unique luminescent and magnetic properties, can form complexes with pyrazole-containing ligands. rsc.org For example, new lanthanide complexes with 5-(Pyrazol-1-yl)nicotinic acid have been synthesized and characterized, demonstrating the ability of the pyrazole moiety to facilitate coordination. nih.gov Similarly, a range of lanthanide chlorides react with 3–(2–pyridyl)pyrazole to form an extensive series of coordination polymers and discrete complexes. mdpi.com These findings strongly suggest that this compound could serve as a suitable ligand for creating novel lanthanide-based materials.

The versatility of pyrazolyl-aniline ligands is evident in their varied coordination modes. Depending on the metal ion, the counter-ion, and reaction conditions, these ligands can exhibit different denticity (the number of donor atoms attached to the central metal).

For a related ligand, N,N-bis[(3,5-dimethyl-1-pyrazolyl)methyl]aniline (bdmpab), structural analysis has shown it can act as either a bidentate or tridentate ligand. rsc.org In its complex with cobalt(II), [Co(bdmpab)Cl₂], only the two pyrazole nitrogens coordinate to the metal center, making the ligand bidentate. rsc.org Conversely, in the copper(II) complex, [Cu(bdmpab)Br₂], the aniline nitrogen also binds to the copper ion, resulting in tridentate coordination. rsc.org For the simpler this compound, the most probable coordination mode is bidentate, utilizing one nitrogen from the pyrazole ring and the nitrogen from the aniline group to form a stable chelate ring.

Structural Analysis of Metal-Ligand Complexes (e.g., X-ray Crystallography of Complexes)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of metal complexes. Although a crystal structure for a complex of this compound itself is not available in the surveyed literature, detailed structural analyses of complexes with the closely related ligand N,N-bis[(3,5-dimethyl-1-pyrazolyl)methyl]aniline (bdmpab) provide significant insight. rsc.org

The complex [Co(bdmpab)Cl₂] features a cobalt atom in a distorted tetrahedral geometry. The two pyrazole nitrogen atoms and two chloride ions form the coordination sphere. Notably, the aniline nitrogen is not coordinated, with a Co-N(aniline) distance of 3.854(2) Å, which is considered a non-bonding interaction. rsc.org

In contrast, the complex [Cu(bdmpab)Br₂] shows a distorted trigonal-bipyramidal geometry around the copper atom. Here, the ligand acts in a tridentate fashion. The two pyrazole nitrogens occupy the axial positions, while the aniline nitrogen coordinates in the equatorial plane along with the two bromide ions. The Cu-N(aniline) bond distance is 2.423(1) Å, clearly indicating a coordinating bond. rsc.org

Electronic and Spectroscopic Properties of Metal Complexes

The formation of complexes between this compound and metal ions leads to distinct changes in the electronic and vibrational properties of the ligand, which can be monitored by spectroscopic methods. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining how a ligand binds to a metal. Coordination of the pyrazole nitrogen to a metal ion typically causes shifts in the C=N and N-N stretching vibrations of the ring. A particularly useful diagnostic tool for pyrazolyl-aniline ligands is a band observed in the 920-980 cm⁻¹ region. For the related bdmpab ligand, when the aniline nitrogen is not coordinated, a band appears around 920-935 cm⁻¹. When the aniline nitrogen does coordinate, this band shifts to a higher frequency, around 975 cm⁻¹. rsc.org The presence of coordinated water or other solvent molecules can be identified by broad bands in the 3200-3500 cm⁻¹ region. e-journals.in

Electronic (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes are characterized by absorptions corresponding to d-d transitions and charge-transfer bands. youtube.comyoutube.com These spectra provide information about the geometry of the coordination sphere and the nature of the metal-ligand bonding. For example, pyrazole complexes of Ni(II) often show multiple absorption bands in the visible region characteristic of an octahedral geometry. researchgate.net The color of the complexes is a direct result of these electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II), Pt(II)), NMR spectroscopy is invaluable. The coordination of the ligand to a metal center causes significant shifts in the signals of the protons near the donor atoms. In Schiff base complexes derived from pyrazole aldehydes, the signal for the azomethine proton (-HC=N) shifts upon complexation, indicating coordination of the imine nitrogen. e-journals.in The disappearance of the N-H proton signal from the aniline group in the ¹H NMR spectrum would also be strong evidence of coordination via deprotonation and binding to the metal.

UV-Vis, EPR, and Magnetic Susceptibility Studies

No published data are currently available for the UV-Vis, EPR, or magnetic susceptibility of metal complexes of this compound.

Electrochemical Behavior of Metal Complexes

There is no available research on the electrochemical properties of metal complexes containing the this compound ligand.

Reactivity and Stability of Coordination Compounds

The reactivity and stability of coordination compounds formed with this compound have not been documented in the scientific literature.

Advanced Applications in Materials Science and Catalysis

Catalytic Applications of 2-(5-Methyl-1H-pyrazol-1-yl)aniline and its Metal Complexes

The bifunctional nature of the pyrazolyl-aniline scaffold, containing both a Brønsted acidic N-H group on the pyrazole (B372694) ring and Lewis basic nitrogen sites, allows for its participation in a variety of catalytic transformations. These range from metal-ligand cooperative catalysis to organocatalysis.

Homogeneous and Heterogeneous Catalysis

Metal complexes incorporating pyrazole-aniline type ligands have demonstrated significant activity in both homogeneous and heterogeneous catalysis. The pyrazole moiety can be readily deprotonated, and the resulting pyrazolate anion can bridge multiple metal centers, facilitating the formation of di- or polynuclear complexes. nih.gov These structural features are crucial for a range of catalytic reactions.

Homogeneous Catalysis:

In homogeneous systems, aluminum complexes featuring anilido-pyrazolate ligands have been synthesized and investigated for their catalytic activity. For instance, complexes like (NPhPz)AlMe₂ are derived from the reaction of anilido-pyrazolate ligand precursors with AlMe₃. rsc.org These types of complexes are being explored for their potential in ring-opening polymerization of cyclic esters, such as ε-caprolactone. rsc.org

Copper complexes with pyrazole-based ligands have shown notable catalytic activity in oxidation reactions. bohrium.commdpi.com Specifically, they can catalyze the oxidation of catechol to o-quinone, mimicking the function of the catecholase enzyme. bohrium.commdpi.com The catalytic efficiency of these in situ formed complexes is influenced by the nature of the ligand, the copper salt's counter-ion (e.g., Cu(CH₃COO)₂, CuSO₄, CuCl₂), and the solvent. mdpi.com For example, a study on new pyrazole-based ligands showed that copper(II)-based complexes exhibited superior reaction rates compared to those with other metals like nickel, which is attributed to the two active sites of copper(II) ions in the catecholase enzyme model. bohrium.com

Furthermore, palladium(II) complexes with N-N chelate pyridylpyrazole ligands have been shown to catalyze the reaction of allylic acetates and ketene (B1206846) silyl (B83357) acetals. The presence of the N-H group on the pyrazole ring is critical for the catalytic performance. nih.gov

Heterogeneous Catalysis:

While specific examples utilizing this compound in heterogeneous catalysis are not extensively documented, the broader class of pyrazole-containing frameworks shows significant promise. For instance, metal-organic frameworks (MOFs) incorporating pyrazole derivatives can act as robust heterogeneous catalysts. Their porous structure and the presence of active metal sites make them suitable for a variety of organic transformations. The ability to anchor pyrazole-aniline complexes onto solid supports like silica (B1680970) or polymers is a key strategy for developing recyclable and stable heterogeneous catalysts.

Organocatalysis Utilizing the Organic Framework

The inherent properties of the pyrazole and aniline (B41778) rings allow derivatives of this compound to function as organocatalysts, avoiding the need for transition metals.

Unsaturated pyrazolones, for example, are versatile platforms for organocatalytic reactions, leading to the synthesis of complex spiro-cyclic and fused-heterocyclic systems. eurekaselect.comresearchgate.net These reactions are often promoted by bifunctional organocatalysts like thioureas. researchgate.net

A significant application of the aniline framework in organocatalysis is the direct asymmetric indolization from aniline derivatives. acs.org Chiral phosphoric acids can catalyze the enantioselective [3 + 2] cascade cyclization of anilines with pyrazolinone ketimines. This method yields optically active tetrahydroindole pyrazolinones with high efficiency and enantioselectivity, demonstrating the value of using simple aniline sources for complex molecule synthesis. acs.org

Mechanistic Studies of Catalytic Cycles

Understanding the mechanisms of catalytic cycles involving pyrazole-aniline systems is crucial for designing more efficient catalysts. The proton-responsive nature of the pyrazole N-H group is often central to these mechanisms.

Mechanistic studies on pincer-type iron complexes with protic pyrazole ligands have shed light on their role in the catalytic disproportionation of hydrazine (B178648). nih.gov Density Functional Theory (DFT) calculations suggest a mechanism involving multiple and bidirectional proton-coupled electron transfer (PCET) events between the catalyst and the substrate. The pyrazole N-H group facilitates the heterolytic cleavage of the N-N bond in the coordinated hydrazine via hydrogen bonding. nih.gov

In another example, a plausible mechanism has been proposed for the in situ oxidation of an N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide ligand when complexed with an Fe(III) ion. The process involves the reduction of Fe(III) to Fe(II) and the oxidation of the ligand, followed by a reaction with atmospheric oxygen. nih.gov Such studies highlight the active role of the ligand framework in redox reactions.

Functional Materials Development

The structural and electronic versatility of this compound and its derivatives allows for their incorporation into a variety of functional materials, from corrosion inhibitors to optoelectronic devices.

Corrosion Inhibition Mechanisms and Surface Chemistry

Pyrazole derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.netresearchgate.net Their efficacy stems from the presence of heteroatoms (N, O, S) with lone pairs of electrons and π-electron systems, which facilitate adsorption onto the metal surface. researchgate.net This adsorption forms a protective barrier that impedes the corrosive process.

A study on 2-(1H-pyrazol-5-yl)aniline demonstrated its effectiveness as a corrosion inhibitor for Aluminium-2014 alloy in a 1.0 Molar HCl solution. researchgate.netresearchgate.net The inhibitor operates as a mixed-type inhibitor, and its adsorption on the alloy surface increases with concentration. researchgate.net The formation of a protective film on the metal surface was confirmed by Scanning Electron Microscopy (SEM), which showed a significant reduction in pits and cavities on the treated surface compared to the untreated one. researchgate.netresearchgate.net

The inhibition efficiency of pyrazole-based inhibitors can be quantified using electrochemical techniques such as Tafel polarization and electrochemical impedance spectroscopy (EIS). For 2-(1H-pyrazol-5-yl)aniline, the inhibition efficiency was found to be dependent on both the concentration of the inhibitor and the temperature. researchgate.net

| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) at 25°C | Inhibition Efficiency (%) at 35°C |

|---|---|---|

| 50 | Data Not Available | Data Not Available |

| 100 | Data Not Available | Data Not Available |

| 150 | Data Not Available | Data Not Available |

| 1800 (on carbon steel) | 94.47 | Data Not Available |

Optoelectronic Properties and Applications (e.g., Dyes, Fluorescent Probes)

The conjugated π-system of the pyrazole-aniline scaffold makes its derivatives promising candidates for optoelectronic applications. These molecules can be engineered to absorb and emit light at specific wavelengths, leading to their use as fluorescent probes and components in photochromic materials. nih.govacs.org

Fluorescent Probes:

Pyrazole derivatives have been successfully developed as fluorescent probes for various applications, including bioimaging and ion sensing. nih.gov For example, 2-(5-(pyridin-2-yl)-1H-pyrazol-3-yl)phenol (PYDP) has been investigated as a fluorescent probe for cell staining. nih.gov Confocal microscopy images have shown that PYDP can stain the cytoplasm of MCF-7 breast cancer cells, and it exhibits negligible cytotoxicity at high concentrations. nih.gov The fluorescence properties of such probes, including their quantum yields and lifetimes, are sensitive to their local environment, making them suitable for studying molecular interactions through processes like Förster Resonance Energy Transfer (FRET). nih.gov

Simple pyrazoline and pyrazole-based sensors have been designed for the selective detection of metal ions. rsc.org For instance, one pyrazole-based sensor demonstrated a 20-fold increase in fluorescence emission at 480 nm in the presence of Zn²⁺, while another showed a 30-fold increase at 465 nm for Fe³⁺. rsc.org This "turn-on" fluorescence response allows for the sensitive and selective detection of specific metal ions.

| Probe Type | Target Analyte | Fluorescence Response | Emission Wavelength (λem) |

|---|---|---|---|

| Pyrazole-based sensor | Zn²⁺ | ~20x increase | 480 nm |

| Pyrazole-based sensor | Cd²⁺ | ~2.5x increase | 480 nm |

| Pyrazole-based sensor | Fe³⁺ | ~30x increase | 465 nm |

Photochromic Materials:

The incorporation of an azo group into the pyrazole structure can impart photochromic properties. Arylazo-1H-pyrazoles can undergo reversible, light-induced transformations between two isomers that have different absorption spectra, resulting in a color change. acs.org This phenomenon is the basis for applications such as light-sensitive eyewear and optical data storage. The photochromic behavior of these materials can be tuned by altering the substitution pattern on the aromatic rings. acs.org

Supramolecular Materials and Frameworks

There is currently a lack of specific research detailing the incorporation of this compound into supramolecular materials and frameworks. The design of such materials often relies on the specific stereoelectronic properties of the ligand, and while the bidentate N,N-donor system of this aniline derivative suggests potential for coordination with metal centers to form metal-organic frameworks (MOFs) or other coordination polymers, specific examples have not been reported. The interplay of the pyrazole and aniline nitrogen atoms could theoretically lead to the formation of intricate, self-assembled structures, but experimental evidence for this is not present in the current body of scientific literature.

Sensing and Recognition Technologies

Similarly, the application of this compound in the development of sensing and recognition technologies is an area that appears to be unexplored.

Chemo- and Biosensors

No specific studies have been found that utilize this compound as a key component in the design of chemosensors or biosensors. The development of such sensors typically involves a receptor unit capable of selective binding to an analyte, coupled with a transducer that signals the binding event. While the pyrazole and aniline moieties could potentially serve as binding sites or be modified to interact with specific analytes, no research has been published to demonstrate this.

Ion and Molecular Recognition

The capacity of this compound for ion and molecular recognition has not been a subject of detailed investigation. The nitrogen-rich structure of the molecule suggests a potential for coordinating with metal ions or forming hydrogen bonds with various molecules. However, without specific studies on its binding affinities and selectivity towards different ions and molecules, its utility in this field remains theoretical.

Molecular Interactions and Mechanistic Biology Computational and in Vitro Focus

Molecular Recognition and Binding Mechanisms (e.g., enzyme-ligand interactions)

Computational modeling, particularly molecular docking and molecular dynamics simulations, has been instrumental in elucidating the binding modes of 2-(5-methyl-1H-pyrazol-1-yl)aniline derivatives with their biological targets. bohrium.com These studies provide insights into the non-covalent interactions that govern molecular recognition and complex stability.

Similarly, in the inhibition of carbonic anhydrase (CA) isoenzymes hCA I and hCA II, derivatives of the core structure have been shown to interact with the catalytically essential Zn2+ ion in the active site. nih.gov The phenyl substituents on the pyrazole (B372694) ring can also form interactions with apolar amino acid residues at the entrance of the active site, such as Phe91, Leu131, and Val135. nih.gov The bulkier nature of residues in the hCA II active site can lead to stronger receptor-ligand interactions and more potent inhibition of this specific isoenzyme. nih.gov

The table below summarizes key molecular interactions observed in computational studies of pyrazole derivatives with various enzyme targets.

| Target Enzyme | Interacting Residues | Type of Interaction | Reference |

| DPP-4 | Tyr666, Arg358 | π-π stacking, other interactions | nih.govnih.gov |

| hCA I | Zn2+, Phe91, Leu131, Ala135, Leu141 | Ionic, Apolar | nih.gov |

| hCA II | Zn2+, Ile91, Phe131, Val135, Pro202 | Ionic, Apolar | nih.gov |

| Androgen Receptor | Not specified | Not specified | nih.gov |

| Cyclin-Dependent Kinase 2 (CDK2) | Not specified | Not specified | nih.gov |

Inhibitor Design Principles based on Molecular Interactions (e.g., DPP-IV, α-Glucosidase, α-Amylase)

The insights gained from molecular interaction studies form the foundation for the rational design of more effective and selective inhibitors. For DPP-4, a key target in type 2 diabetes management, the goal is to develop inhibitors with improved potency and pharmacokinetic profiles. chemmethod.com The pyrazole nucleus is a common scaffold in several FDA-approved DPP-IV inhibitors, highlighting its importance in inhibitor design. chemmethod.com The design strategy often involves modifying substituents on the phenyl and pyrazole rings to optimize interactions with the DPP-4 active site. chemmethod.com

Derivatives of 1H-pyrazole have also been investigated as inhibitors of other enzymes relevant to diabetes, such as α-glucosidase and α-amylase. nih.gov For α-glucosidase, pyrazole-phthalazine hybrids have been designed and synthesized, showing significantly higher activity than the standard drug Acarbose in in vitro assays. nih.gov Kinetic studies of the most potent compound in this series revealed its inhibitory mechanism. nih.gov

The principles of inhibitor design based on molecular interactions can be summarized as:

Scaffold Hopping and Bioisosteric Replacement: Utilizing the pyrazole core as a foundational structure and exploring different heterocyclic systems to improve binding and physicochemical properties.

Structure-Based Drug Design (SBDD): Employing computational docking and molecular dynamics to predict and analyze the binding of novel derivatives to the target enzyme's active site. bohrium.com

Fragment-Based Drug Discovery: A "fragments splicing" strategy has been used to design novel 5-methyl-1H-pyrazole derivatives as androgen receptor (AR) antagonists by combining structural features from known lead compounds. nih.gov

Structure-Activity Relationship (SAR) Studies: Focus on Molecular Determinants

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural modifications to the this compound scaffold influence its biological activity. These studies systematically alter different parts of the molecule and assess the resulting changes in inhibitory potency.

For pyrazolo[1,5-a]quinazoline derivatives acting as metabotropic glutamate (B1630785) receptor modulators, SAR studies have focused on three main areas: aryl-substitutions on the pyrazole ring, aryl-additions to the quinazoline (B50416) ring, and N-alkyl-substitutions on the quinazoline ring. nih.gov These investigations have demonstrated that even small structural changes can lead to significant shifts in activity. nih.gov For example, the introduction of a 3,5-pyrimidyl group at a specific position increased potency at both mGlu2 and mGlu3 receptors. nih.gov

In the context of DPP-4 inhibitors, a series of ((substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives were synthesized and evaluated. chemmethod.com The docking scores for these derivatives ranged from -8.5 to -9.6 kcal/mol, which were superior to the reference drug Anagliptin (-7.6 kcal/mol), indicating a higher potential for DPP-IV inhibition. chemmethod.com

The following table presents a summary of SAR findings for pyrazole derivatives against different targets.

| Compound Series | Target | Key SAR Findings | Reference |

| Pyrazolo[1,5-a]quinazolines | mGlu2/mGlu3 | Aryl and N-alkyl substitutions significantly impact potency and selectivity. A 3,5-pyrimidyl group at the R2 position enhanced potency. | nih.gov |

| ((Substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives | DPP-IV | Substitutions on the phenyl ring led to docking scores superior to the standard drug, with compound ST-24 showing the highest activity. | chemmethod.com |

| Pyrazolone (B3327878) derivatives | Anti-inflammatory | Compound 8d was the most potent, with 75% inhibition of inflammation. | japsonline.com |

| 5-methyl-1H-pyrazole derivatives | Androgen Receptor | Compounds A13 and A14 were identified as potent AR antagonists with improved metabolic stability. | nih.gov |

Biological Target Identification and Validation (through computational modeling)

Computational modeling plays a vital role not only in understanding binding mechanisms but also in the initial stages of drug discovery, including biological target identification and validation. For novel compounds like derivatives of this compound, in silico methods can predict potential biological targets, which can then be validated through in vitro experiments.

For instance, molecular docking can be used to screen a compound against a panel of known protein structures to identify potential binding partners. A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were designed and synthesized, and their potential as antitumor agents and cyclin-dependent kinase 2 (CDK2) inhibitors was evaluated. nih.gov Docking simulations were performed to understand the probable binding model of the most potent compound at the active site of CDK2. nih.gov

Furthermore, computational approaches are used to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of newly designed compounds, which is a critical step in validating their potential as drug candidates. chemmethod.combiointerfaceresearch.com Comprehensive ADMET screening and computational analysis were performed on substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline (B41778) derivatives to assess their potential as DPP-IV inhibitors. chemmethod.com

The integration of computational modeling with experimental validation provides a powerful strategy for identifying and validating new biological targets for this compound and its analogues, accelerating the drug discovery process.

Future Research Directions and Outlook

Development of Novel Synthetic Strategies for Diversification

While classical methods for pyrazole (B372694) synthesis are well-established, future efforts will likely focus on more efficient, sustainable, and diverse synthetic routes to create a broad library of 2-(5-methyl-1H-pyrazol-1-yl)aniline derivatives. Modern synthetic methodologies offer significant potential for achieving this diversification.

Key future directions include:

Multicomponent Reactions (MCRs): The development of one-pot, three-component (or more) reactions stands as a highly attractive strategy. For instance, procedures that combine an amine, a β-dicarbonyl compound, and a hydrazine (B178648) equivalent in a single step could streamline the synthesis of complex pyrazolo-fused heterocycles. beilstein-journals.orgnih.gov Research into ultrasound-mediated MCRs in green solvents like water could further enhance the efficiency and environmental friendliness of these syntheses. beilstein-journals.orgnih.gov

Advanced Activation Strategies: The use of novel activation methods, such as the C–F activation strategy recently used to synthesize a related tris(pyrazolyl)methyl)aniline, presents a promising avenue. mdpi.com Applying such techniques could allow for the use of previously inaccessible starting materials and the introduction of diverse functional groups onto the aniline (B41778) or pyrazole core.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly reduce reaction times, improve yields, and allow for safer, more controlled reaction conditions. Future work could translate existing batch syntheses of pyrazole derivatives into continuous flow processes or optimize them under microwave irradiation, facilitating rapid library generation for screening purposes. beilstein-journals.orgnih.gov

"Green" Chemistry Approaches: A growing emphasis will be placed on using environmentally benign solvents (e.g., water, ethanol), catalysts, and reaction conditions. Exploring catalyst-free cyclo-condensation reactions or using recyclable catalysts will be a key aspect of developing sustainable synthetic protocols for this class of compounds.

The diversification of the this compound scaffold through these advanced synthetic methods will provide a rich chemical space for exploring new functions and applications.

Exploration of New Catalytic Transformations

The nitrogen atoms in the pyrazole and aniline moieties of this compound make it an excellent candidate for use as a ligand in coordination chemistry and catalysis. While pyrazole-based ligands are already utilized in various catalytic reactions, significant opportunities exist for exploring new transformations. researchgate.net

Future research in this area will likely focus on:

Asymmetric Catalysis: Designing chiral derivatives of this compound to serve as ligands for transition metals could open pathways to new asymmetric catalytic reactions. These could be applied to the enantioselective synthesis of pharmaceuticals and other fine chemicals.

C-C and C-N Coupling Reactions: Pyrazole-containing ligands have been successfully used in metal-catalyzed cross-coupling reactions. researchgate.net Future studies could investigate the efficacy of new palladium, nickel, or copper complexes bearing this compound derivatives as ligands for challenging coupling reactions, potentially offering higher stability or activity.

Polymerization Catalysis: Anilido-pyrazolate ligands have been explored for the ring-opening polymerization of cyclic esters like ε-caprolactone. rsc.orgrsc.org Derivatives of this compound could be used to create novel dizinc or aluminum catalysts with tunable steric and electronic properties, allowing for greater control over polymer molecular weight and tacticity.

Borrowing Hydrogen Reactions: The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful, atom-economical strategy for forming C-N and C-C bonds. Ruthenium complexes with NNN-pincer ligands have shown high activity in these processes, such as the formal hydroamination of allyl alcohols. nih.govacs.org The this compound scaffold is well-suited for incorporation into new pincer-type ligands for such Ru-catalyzed transformations.

The ability to systematically modify the substituents on both the aniline and pyrazole rings will allow for the fine-tuning of the ligand's electronic and steric properties, enabling the optimization of catalyst performance for specific transformations. researchgate.net

Integration into Advanced Functional Materials

The unique electronic and coordination properties of the this compound core make it a promising component for the design of advanced functional materials. Research is expanding beyond traditional biological applications into materials with specific optical, electronic, or responsive properties.

Promising areas for future development include:

Chemosensors and Fluorescent Probes: Pyrazole derivatives are increasingly recognized for their utility in constructing chemosensors for detecting metal ions (e.g., Zn²⁺, Al³⁺, Fe³⁺) and anions. researchgate.netnih.gov The this compound structure can be elaborated to create "turn-on" or "turn-off" fluorescent sensors. semanticscholar.orgnih.gov Future work will involve designing derivatives that offer high selectivity and sensitivity for specific analytes in environmental or biological samples, with applications in bioimaging. nih.gov

Organic Electronics: The π-conjugated system inherent in the pyrazolyl-aniline structure is a key feature for materials used in organic electronic devices. researchgate.net By creating extended π-conjugated systems based on this scaffold, it may be possible to develop new materials for organic light-emitting diodes (OLEDs), organic solar cells (OSCs), or organic field-effect transistors (OFETs). Research into 2-(pyrazolyl)aniline chelates of diphenylboron has already demonstrated their potential as highly emissive, tunable fluorophores. acs.org

Photochromic Materials: Pyrazole-containing molecules have been incorporated into photochromic systems, such as 1,3-diazabicyclo[3.1.0]hex-3-enes, which exhibit reversible color changes upon UV irradiation. mdpi.com The this compound moiety could be integrated into new photochromic compounds, with potential applications in optical memory, light-sensitive eyewear, and molecular switches.

Corrosion Inhibitors: Heterocyclic compounds containing nitrogen, such as pyrazoles and anilines, are known to be effective corrosion inhibitors due to their ability to adsorb onto metal surfaces. nih.gov Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives have shown excellent inhibition efficiency for carbon steel in acidic environments. nih.gov Future research could focus on synthesizing and evaluating derivatives of this compound as novel, highly efficient, and environmentally friendly corrosion inhibitors.

The modular nature of the this compound scaffold allows for systematic tuning of its properties, making it an ideal platform for developing bespoke materials for targeted applications.

Deeper Mechanistic Understanding of Biological Interactions

Derivatives of this compound hold significant promise in medicinal chemistry, with related pyrazole compounds demonstrating a wide range of biological activities, including anticancer and anti-inflammatory properties. chemimpex.com Future research will move beyond preliminary screening to elucidate the precise molecular mechanisms underlying these activities.

Key research objectives will include:

Target Identification and Validation: For derivatives showing promising activity, identifying the specific biomolecular targets (e.g., enzymes, receptors) will be a primary goal. Techniques such as affinity chromatography, proteomics, and genetic screening will be employed to pinpoint these interactions.

Structural Biology: Obtaining high-resolution crystal structures of active derivatives bound to their biological targets will provide invaluable insight into the specific molecular interactions responsible for their effects. This structural information is critical for understanding the basis of activity and for guiding the rational design of more potent and selective next-generation compounds.

Enzyme Kinetics and Inhibition Studies: For derivatives that target enzymes, detailed kinetic studies will be necessary to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This information helps to characterize the potency and mechanism of action, as demonstrated in studies of novel pyrimidine derivatives as Mer/c-Met dual inhibitors. mdpi.com

Cellular Pathway Analysis: Understanding how these compounds affect cellular signaling pathways is crucial. Research will focus on how they may induce processes like cell cycle arrest or autophagy in cancer cells, as has been observed for some pyrazole derivatives. semanticscholar.org This involves a combination of molecular biology techniques, including western blotting, flow cytometry, and gene expression analysis.

A thorough understanding of these biological interactions at the molecular and cellular levels is essential for the successful translation of promising lead compounds into clinical candidates.

Synergistic Approaches Combining Computational and Experimental Studies

The integration of computational modeling with experimental synthesis and testing represents a powerful paradigm for accelerating the discovery and optimization of new molecules based on the this compound scaffold. This synergistic approach allows for a more rational and efficient design process.

Future research will increasingly rely on:

Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) will be used to predict molecular geometries, electronic properties (e.g., HOMO/LUMO energies), and reaction thermodynamics. mdpi.comresearchgate.net This is valuable for understanding the stability of different conformations, predicting spectroscopic properties, and elucidating reaction mechanisms for novel synthetic strategies. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the dynamic behavior of molecules. This is particularly useful for studying the interaction of pyrazole derivatives with biological targets, such as proteins, or their adsorption behavior on material surfaces, as has been done for corrosion inhibitors. nih.gov